5-Methylquinoline-6-carboxylic acid
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Overview
Description
5-Methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, specifically, has a methyl group at the 5th position and a carboxylic acid group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of m-amino-p-toluonitrile with glycerol and m-nitrobenzene sulfonate in an acidic environment . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-6-carboxylic acid, quinoline-6-aldehyde, and quinoline-6-alcohol .
Scientific Research Applications
5-Methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylquinoline-6-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-6-carboxylic acid
- 2-Methylquinoline-6-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Uniqueness
5-Methylquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1824316-41-7 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-8-3-2-6-12-10(8)5-4-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
LOJJGZZLTVOQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
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